Antiviral Potency: 1‑Naphthyl ProTide Delivers Sub‑Micromolar HCV EC₅₀, Outperforming the Phenyl Analog
In a direct head‑to‑head study of 4′‑azidoadenosine ProTides, the 1‑naphthyl‑benzyl phosphoramidate (compound 18) achieved an EC₅₀ of 0.22 µM in the HCV replicon assay, while the corresponding phenyl‑benzyl analogue (compound 19) gave an EC₅₀ of 0.71 µM, representing a 3.2‑fold superiority for the naphthyl derivative [1]. The 1‑naphthyl‑ethyl congener (20) showed an EC₅₀ of 0.59 µM, confirming that the naphthyl group consistently yields sub‑micromolar potency when paired with an appropriate ester [1].
| Evidence Dimension | Antiviral potency (EC₅₀) in HCV genotype 1b replicon |
|---|---|
| Target Compound Data | EC₅₀ = 0.22 µM (1‑naphthyl‑benzyl ProTide, compound 18); EC₅₀ = 0.59 µM (1‑naphthyl‑ethyl ProTide, compound 20) |
| Comparator Or Baseline | Phenyl‑benzyl ProTide (compound 19): EC₅₀ = 0.71 µM |
| Quantified Difference | 3.2‑fold lower EC₅₀ for the 1‑naphthyl‑benzyl analogue versus the phenyl‑benzyl analogue |
| Conditions | HCV subgenomic replicon system (genotype 1b), 72‑h incubation; compounds tested as L‑alanine phosphoramidate prodrugs |
Why This Matters
A 3.2‑fold improvement in EC₅₀ translates directly to lower required dosing and potentially fewer off‑target effects, making the 1‑naphthyl precursor indispensable for programs targeting sub‑micromolar antiviral activity.
- [1] Perrone, P. et al. First Example of Phosphoramidate Approach Applied to a 4′-Substituted Purine Nucleoside (4′-Azidoadenosine): Conversion of an Inactive Nucleoside to a Submicromolar Compound versus Hepatitis C Virus. J. Med. Chem. 2007, 50, 5463–5470. Table 2. View Source
